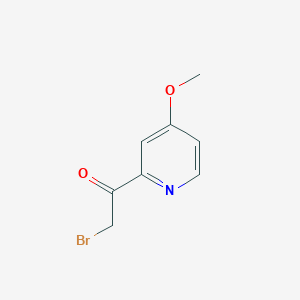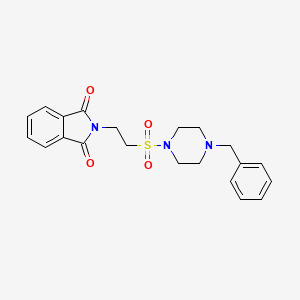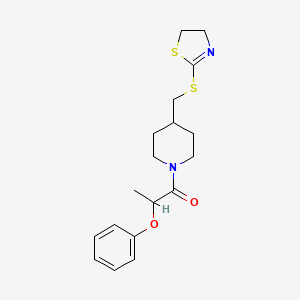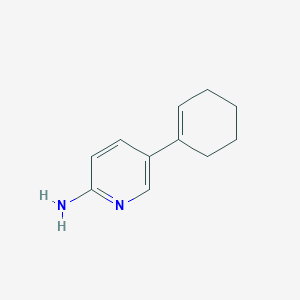
2-Bromo-1-(4-methoxypyridin-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(4-methoxypyridin-2-yl)ethanone is a chemical compound that is part of a broader class of brominated aromatic ketones. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine atom makes these compounds versatile intermediates for further chemical transformations.
Synthesis Analysis
The synthesis of brominated aromatic ketones typically involves the introduction of a bromine atom into an aromatic compound that already contains a ketone functional group. For example, the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone, a related compound, was achieved using Br2 as the brominating reagent, resulting in a yield of 64.7% with a purity of 90.2% . Similarly, α-bromo-4-methoxylacetophenone was synthesized by a solvent-free grinding reaction, which offered advantages such as the absence of organic solvent pollution, an elevated reaction rate, and a high yield of 89% . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone.
Molecular Structure Analysis
The molecular structure of brominated aromatic ketones is characterized by the presence of a bromine atom attached to the aromatic ring, which significantly influences the electronic properties of the molecule. For instance, the molecular structure and vibrational frequencies of a related compound were investigated using computational methods and compared with experimental infrared bands, showing good agreement . The geometrical parameters of these molecules often align with X-ray diffraction (XRD) data, indicating the reliability of theoretical predictions .
Chemical Reactions Analysis
Brominated aromatic ketones can undergo various chemical reactions, leveraging the bromine atom as a reactive site for further functionalization. For example, the conversion of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine into a range of new tridentate ligands for transition metals demonstrates the reactivity of the bromine atom in facilitating the attachment of different substituents to the aromatic ring . These reactions expand the utility of brominated ketones in synthesizing complex molecules for biological and materials applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic ketones are influenced by the substituents on the aromatic ring and the presence of the ketone group. The molecular electrostatic potential (MEP) of these compounds often reveals that the negative charge is localized around the carbonyl group, while the positive regions are over the aromatic rings . This charge distribution can affect the reactivity and interaction of the molecule with other chemical species. Additionally, the first hyperpolarizability of these compounds can be calculated to assess their potential role in nonlinear optics .
Applications De Recherche Scientifique
Pyrolysis Products Identification
Research has investigated the pyrolysis products of new psychoactive substances, including analogues with structural similarities to 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone. Such studies are crucial for understanding the stability and potential degradation products of these compounds under various conditions, which could be relevant for forensic and toxicological analysis (Kelly B Texter et al., 2018).
Chemical Synthesis and Characterization
The synthesis and characterization of various brominated compounds, including those with methoxypyridinyl groups, have been explored for their potential applications in creating new materials or as intermediates in pharmaceutical synthesis. Studies focus on novel synthetic routes and the biological evaluation of these compounds, which could imply the utility of 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone in similar contexts (V. M. Sherekar et al., 2021).
Metabolism and Pharmacokinetics
Understanding the in vivo metabolism of brominated psychoactive substances provides insights into their pharmacokinetics and potential effects on health. Research in this area could suggest applications for 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone in studying metabolic pathways and identifying metabolites for new psychoactive substances (T. Kanamori et al., 2002).
Electrophilic Bromination
Studies on the selective α-monobromination of alkylaryl ketones offer insights into synthetic chemistry techniques that might be applicable to the synthesis and functionalization of 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone. These methods are significant for the targeted synthesis of brominated organic compounds, which have various applications in medicinal chemistry and materials science (W. Ying, 2011).
Pyridylcarbene Formation
Research into the thermal decomposition of brominated pyridine derivatives under pressure to form pyridylcarbene intermediates suggests potential applications in creating novel compounds with unique chemical properties. Such studies could indicate the reactivity of 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone under similar conditions, potentially leading to new synthetic pathways or materials (B. Abarca et al., 2006).
Propriétés
IUPAC Name |
2-bromo-1-(4-methoxypyridin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-6-2-3-10-7(4-6)8(11)5-9/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWOHWBGKXDPHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-methoxypyridin-2-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{5-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B2502199.png)
![(3-Chloro-4-fluorophenyl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2502203.png)



![1,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2502211.png)



![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2502215.png)
![4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B2502218.png)

![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]furan-2-carboxamide](/img/structure/B2502220.png)
